molecular formula C13H18N4S B11045260 N-Imino(piperidino)methyl-N'-phenylthiourea

N-Imino(piperidino)methyl-N'-phenylthiourea

Cat. No. B11045260
M. Wt: 262.38 g/mol
InChI Key: BMLGVBIBNHEINP-UHFFFAOYSA-N
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Description

N-Imino(piperidino)methyl-N’-phenylthiourea is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an imino group, and a phenyl group attached to a thiourea moiety, making it a unique structure with potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Imino(piperidino)methyl-N’-phenylthiourea typically involves the reaction of piperidine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Reaction of Piperidine with Phenyl Isothiocyanate:

This reaction results in the formation of N-Imino(piperidino)methyl-N’-phenylthiourea as the primary product.

Industrial Production Methods

For industrial-scale production, the process is typically optimized to increase yield and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Imino(piperidino)methyl-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated derivatives of the phenyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-Imino(piperidino)methyl-N’-phenylthiourea exerts its effects is often related to its ability to interact with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Imino(piperidino)methyl-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

    N-Imino(morpholino)methyl-N’-phenylthiourea: Contains a morpholine ring instead of a piperidine ring.

    N-Imino(piperidino)methyl-N’-alkylthiourea: Variations in the alkyl group attached to the thiourea moiety.

Uniqueness

N-Imino(piperidino)methyl-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

properties

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

(1E)-1-[amino(piperidin-1-yl)methylidene]-3-phenylthiourea

InChI

InChI=1S/C13H18N4S/c14-12(17-9-5-2-6-10-17)16-13(18)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H3,14,15,16,18)

InChI Key

BMLGVBIBNHEINP-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)/C(=N/C(=S)NC2=CC=CC=C2)/N

Canonical SMILES

C1CCN(CC1)C(=NC(=S)NC2=CC=CC=C2)N

Origin of Product

United States

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